Product packaging for Copperoxalate(Cat. No.:CAS No. 814-91-5)

Copperoxalate

Cat. No.: B3427361
CAS No.: 814-91-5
M. Wt: 151.56 g/mol
InChI Key: QYCVHILLJSYYBD-UHFFFAOYSA-L
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Description

Cupric oxalate, or copper(II) oxalate, is an inorganic compound with the formula CuC₂O₄·nH₂O, appearing as a blue to bluish-white, odorless solid . It is a coordination polymer, which accounts for its notable insolubility in water and most common solvents . This compound serves as a critical precursor in materials science research. Its thermal decomposition under controlled atmospheres is a established method for synthesizing copper metal nanoparticles and copper oxide (CuO) particles, the latter of which has applications as a p-type semiconductor in areas like gas sensors and catalysis . The mineral form of copper oxalate, known as moolooite, is also a recognized biomineral, forming through the interaction of lichens and fungi with copper-bearing rocks . This makes cupric oxalate a compound of interest in environmental science and biogeochemical studies. A primary research application is its use as a catalyst for various organic reactions and as a stabilizer for polymers . It can be synthesized through precipitation by reacting acidified aqueous solutions of copper(II) salts with oxalic acid or alkali metal oxalates . When handling, note that it can react with strong oxidizing agents, and thermal decomposition may produce toxic carbon monoxide gas . As with all fine chemicals, proper personal protective equipment, including a dust mask, goggles, and protective gloves, is recommended . This product is intended for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2CuO4 B3427361 Copperoxalate CAS No. 814-91-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;oxalate
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InChI

InChI=1S/C2H2O4.Cu/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
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InChI Key

QYCVHILLJSYYBD-UHFFFAOYSA-L
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Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Cu+2]
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Molecular Formula

CuC2O4, C2CuO4
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Record name copper oxalate
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DSSTOX Substance ID

DTXSID0041802
Record name Copper(II) oxalate
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Molecular Weight

151.56 g/mol
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Physical Description

Cupric oxalate is an odorless bluish-white solid. Denser than water and insoluble in water. Hence sinks in water. Used as a catalysts for organic reactions., Blue-white solid; Practically insoluble in water; [Merck Index] Blue or white powder; [MSDSonline]
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Solubility

Solubility: 0.00253 g/100 ml water @ 25 °C /Hemihydrate/, Sol in ammonium hydroxide, insol in acetone, acid; Molecular wt 160.57; blue whitish crystals /Hemihydrate/, Practically insol in water, alc, ether, acetic acid; sol in ammonium hydroxide
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Density

greater than 1 at 68 °F (USCG, 1999)
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Impurities

Usually contains some water.
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Color/Form

Blue-white powder, Bluish-green powder

CAS No.

55671-32-4(hemihydrate); 5893-66-3(replacedby55671-32-4); 814-91-5, 814-91-5
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Ii. Advanced Synthesis Methodologies and Precursor Engineering of Cupric Oxalate

Green Synthesis Approaches for Cupric Oxalate (B1200264) Nanomaterials

Green synthesis methodologies offer environmentally friendly and sustainable alternatives to conventional chemical synthesis routes. These approaches utilize natural resources and benign reaction conditions to produce cupric oxalate nanomaterials.

Bioremediation-inspired synthesis leverages the metabolic processes of microorganisms and the chemical constituents of natural extracts to facilitate the formation of cupric oxalate. This approach is rooted in the observation of biomineralization processes in nature, where organisms can precipitate metal oxalates.

The formation of copper oxalate by lichens and fungi represents a key example of bioremediation-inspired synthesis. nih.govarizona.edunih.govresearchgate.net Certain lichens growing on copper-bearing rocks have been found to produce hydrated copper oxalate, known as the mineral moolooite. arizona.edu This process is believed to occur through the secretion of oxalic acid by the lichen, which then reacts with copper ions present in the substrate. arizona.edu

Model experiments have demonstrated that the microscopic fungus Aspergillus niger, a known producer of oxalic acid, can be used to synthesize cupric oxalate (moolooite) and sodium copper oxalate (wheatleyite) from weathered copper ore. nih.govnih.gov The morphology of the resulting cupric oxalate crystals is influenced by both the underlying rock and the specific microbial species involved. nih.govnih.gov Research has also indicated that iron ions in the crystallization medium can inhibit the formation of moolooite. nih.govnih.gov

Another innovative green approach involves the use of plant extracts as a natural source of oxalic acid. The fruit extract of Averrhoa bilimbi L. (bilimbi) has been successfully utilized for the eco-friendly synthesis of copper oxalate. wisdomlib.org In this method, an aqueous solution of a copper salt is mixed with the fruit extract, leading to the precipitation of copper oxalate at a specific pH. wisdomlib.org This technique eliminates the need for synthetic oxalic acid, presenting a simple and sustainable route for producing cupric oxalate nanoparticles. wisdomlib.org

Environmentally benign precipitation techniques focus on the use of non-toxic solvents and reagents to produce cupric oxalate. A prime example is the use of fruit extracts, which serve as a natural and renewable source of the oxalate precipitating agent.

The synthesis of cupric oxalate using Averrhoa bilimbi L. fruit extract exemplifies this approach. wisdomlib.org This method involves a straightforward, two-stage process. In the first stage, copper sulfate is dissolved in water and combined with the bilimbi fruit extract, which is rich in oxalic acid. wisdomlib.orgwisdomlib.org This results in the precipitation of the copper oxalate precursor. wisdomlib.orgwisdomlib.org This method avoids the use of hazardous organic compounds or surfactants, highlighting its green credentials. wisdomlib.org The resulting cupric oxalate nanoparticles have been shown to have crystalline sizes ranging from 14 to 91 nm. wisdomlib.org

Electrochemical Synthesis of Cupric Oxalate Nanoparticles

Electrochemical synthesis is a versatile and controllable method for the preparation of cupric oxalate nanoparticles. This technique offers several advantages over conventional methods, including the ability to tune particle size and morphology by adjusting the electrolysis parameters.

In the electrochemical synthesis of cupric oxalate, a copper plate is typically used as the anode in an electrolyte solution containing an oxalate source, such as sodium oxalate. The application of a direct current leads to the oxidation of the copper anode, releasing copper ions into the solution. These ions then react with the oxalate ions to precipitate cupric oxalate nanoparticles.

The particle size of the synthesized cupric oxalate can be effectively controlled by manipulating the electrolysis voltage and the concentration of the oxalate solution. Research has shown that increasing the electrolysis voltage leads to a decrease in the particle size of the produced CuC₂O₄. For instance, an increase in voltage from 8 V to 20 V resulted in a reduction in particle size. Under optimal conditions, an average particle size of approximately 22 nm can be achieved.

The concentration of the oxalate ion in the electrolyte also plays a crucial role in determining the particle size. Varying the concentration of sodium oxalate has been shown to cause a dramatic change in the size of the resulting nanoparticles.

Below is a table summarizing the effect of electrolysis voltage and oxalate concentration on the particle size of electrochemically synthesized cupric oxalate:

RunOxalate Concentration (M)Electrolysis Voltage (V)Average Particle Size (nm)
10.0058100
20.01885
30.0052040
40.012022

This data clearly demonstrates the high degree of control over nanoparticle size that can be achieved through the electrochemical synthesis method.

Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal synthesis methods involve chemical reactions in a closed system at elevated temperatures and pressures, using a solvent (solvothermal) or water (hydrothermal). These techniques are effective for producing crystalline materials with well-defined morphologies.

While the direct hydrothermal synthesis of pure cupric oxalate is not extensively documented in the provided search results, the synthesis of related complex copper oxalate compounds has been reported. For example, a novel sodium copper oxalate, Na₂Cu(C₂O₄)₂, has been synthesized via a hydrothermal method. sid.ir In this process, a mixture of CuF₂, H₂C₂O₄·2H₂O, and Na₂CO₃ was heated in a Teflon-lined autoclave. sid.ir This resulted in the formation of single crystals of Na₂Cu(C₂O₄)₂. sid.ir Such methods offer pathways to new crystalline phases of copper oxalates with unique structures.

Hydrothermal treatment has also been explored to improve the crystallite size of cupric oxalate. Heating a sample of cupric oxalate hydrothermally in water at 175 °C for 24 hours was found to slightly increase the crystallite size.

Controlled Precipitation and Crystallization for Tailored Morphology

Controlled precipitation and crystallization are fundamental techniques for tailoring the morphology of cupric oxalate particles. By carefully managing reaction parameters such as reactant concentrations, temperature, pH, and the rate of reagent addition, it is possible to produce cupric oxalate with specific shapes and sizes.

The synthesis of cupric oxalate nanodisks has been achieved through a chemical precipitation method where the concentrations of copper and oxalate ions, the flow rate of reagent feeding, and the temperature were identified as important variables. Under optimized conditions, copper oxalate nanodisks with an average thickness of 60 nm can be prepared. These nanodisks can then serve as precursors for the formation of spherical copper oxide nanoparticles with average diameters of about 55 nm upon calcination.

The morphology of cupric oxalate precursors can also be influenced by the pH of the reaction medium. In a system containing Cu(II), oxalate, ammonia, and ammonium ions, the morphology of the precursor powder changes with pH. At a pH below 5.0, pie-shaped particles are formed. When the pH is between 5.0 and 8.0, the particles are rod-shaped aggregations, and at a pH above 8.0, rod-shaped particles are observed.

The growth mechanism of cupric oxalate during precipitation can be complex, potentially following a core-shell model with a poorly ordered core and a well-structured shell of nanosized crystallites. Over time, a ripening process can lead to the formation of lens-shaped particles as the system seeks to minimize surface energy.

Influence of Surfactants and Additives on Morphology Control

The morphology of cupric oxalate crystals can be significantly manipulated through the introduction of surfactants and polymeric additives during the precipitation process. These additives modify the aggregation kinetics and particle shape by interacting specifically with different crystallographic faces of the primary nanoparticles. rsc.orgresearchgate.net

The use of cellulose-derived polymers has shown sensitivity to both the molecular weight and the functional groups of the additive. rsc.orgresearchgate.net For instance, research has demonstrated that while polymers with higher molecular weights did not substantially influence the final particle shape, the type of functional group did. The addition of methyl cellulose resulted in the formation of elongated particles, whereas propyl celluloses tended to produce platelet-like particles. rsc.orgresearchgate.net

Complexing ions also play a crucial role in directing the morphology. When cupric oxalate is precipitated in the presence of acetate counter-ions, the resulting morphology shifts from a typical cushion-like shape to distinct platelets. rsc.orgresearchgate.net This change is attributed to the primary crystallites becoming more elongated along the rsc.org direction in the presence of acetate, which alters the proportion of hydrophobic and hydrophilic surfaces and thereby influences the aggregation kinetics. rsc.orgresearchgate.net

The following table summarizes the effects of different additives on cupric oxalate morphology:

Additive/ConditionObserved MorphologyReference
Standard Precipitation (Control)Cushion-like rsc.org
Methyl CelluloseElongated Particles rsc.orgresearchgate.net
Propyl CellulosesPlatelet-like Particles rsc.orgresearchgate.net
Acetate Counter-ionsPlatelets (Axial Ratio ~0.15) rsc.orgresearchgate.net

Kinetic vs. Thermodynamic Factors in Crystal Growth

The principles of kinetic and thermodynamic control are fundamental to understanding the crystallization of cupric oxalate complexes. Depending on the reaction conditions, it is possible to isolate different products: a kinetic product, which forms faster, or a thermodynamic product, which is more stable. acs.orgresearchgate.net

This concept is well-illustrated in the synthesis of potassium bis(oxalato)cuprate(II) hydrates. By carefully controlling the concentration of the reaction solutions, two distinct compounds can be synthesized: K₂[Cu(C₂O₄)₂]·4H₂O (a tetrahydrate) and K₂[Cu(C₂O₄)₂]·2H₂O (a dihydrate). acs.orgresearchgate.net The tetrahydrate is considered the kinetic product, forming more rapidly under certain conditions. acs.orgresearchgate.net In contrast, the dihydrate is the thermodynamically more stable product. acs.orgresearchgate.net

The ability to isolate either the kinetic or thermodynamic product demonstrates that the reaction can proceed via two distinct routes. acs.org Furthermore, the kinetically favored tetrahydrate can be converted to the more stable dihydrate through partial dehydration, highlighting the energetic relationship between the two forms. acs.orgresearchgate.net This control over the crystallization pathway is crucial for producing materials with desired hydration states and crystal structures.

Product TypeCompoundControlling Factor
Kinetic Product K₂[Cu(C₂O₄)₂]·4H₂OForms faster, favored by specific solution concentrations
Thermodynamic Product K₂[Cu(C₂O₄)₂]·2H₂OMore stable, can be isolated by controlling concentration or by converting the kinetic product

Precursor Role of Cupric Oxalate in Advanced Material Fabrication

Cupric oxalate is a highly valuable precursor for the synthesis of various copper-based nanomaterials. Its utility stems from its ability to be decomposed thermally into different products in a controlled manner. The morphology and nanostructure of the initial cupric oxalate particles can be retained or systematically transformed during this conversion, allowing for the fabrication of nanostructured materials with tailored properties. rsc.orgresearchgate.net

The thermal decomposition of cupric oxalate is a widely used method for producing nanoparticles of copper and its oxides. The specific product obtained is highly dependent on the atmosphere under which the decomposition is performed. nih.govcore.ac.uk

Cupric Oxide (CuO): When cupric oxalate is heated in an oxygen-rich atmosphere, such as air, it decomposes to form cupric oxide (CuO). nih.govbohrium.comrsc.org Calcination of cupric oxalate nano-disks at 350-400°C in a static air atmosphere yields spherical CuO nanoparticles with average diameters in the range of 24–55 nm. nih.govbohrium.comrsc.org

Copper (Cu) and Cuprous Oxide (Cu₂O): Decomposition under an inert (e.g., nitrogen) or reducing (e.g., hydrogen) atmosphere leads to the formation of metallic copper (Cu) and/or cuprous oxide (Cu₂O). core.ac.uk This method allows for the control of the final particle size, producing copper nanoparticles ranging from 3.5 to 40 nm. wikipedia.org Often, the resulting copper nanoparticles may have a superficial layer of cuprous oxide, forming a core-shell structure. wikipedia.org

The table below outlines the synthesis of various nanomaterials from a cupric oxalate precursor.

Target NanomaterialDecomposition AtmosphereTypical TemperatureResulting Particle Size/MorphologyReference
CuOAir / Oxygen350-400 °C24-55 nm, Spherical/Oval nih.govbohrium.comrsc.org
CuNitrogen / Hydrogen~250-350 °C3.5-40 nm core.ac.ukwikipedia.org
Cu₂OInert / Reducing (often forms with Cu)~250-350 °CForms as a surface layer on Cu particles nih.govwikipedia.org

In addition to its role as a precursor for oxides and metallic copper, cupric oxalate can also be chemically converted to copper hydroxide. This transformation is typically achieved through a reaction with a strong base.

Research and patent literature describe a method where a cupric oxalate precipitate is reacted with a sodium hydroxide solution. google.com This reaction yields a copper hydroxide precipitate and a solution of sodium oxalate. google.com The process involves adding a 30g/L sodium hydroxide solution to the copper oxalate solid and stirring at a moderately elevated temperature (e.g., 40°C) for a short period. google.com The resulting solid copper hydroxide can then be separated by filtration. This method is noted for its high recovery rate of the oxalate and the potential to recycle the copper hydroxide. google.com

Iii. Structural Crystallography and Disorder Phenomena in Cupric Oxalate

Detailed Crystal Structure Analysis of Cupric Oxalate (B1200264) and its Hydrates

The structural characterization of cupric oxalate and its various hydrated forms has been approached using a range of diffraction techniques, providing insights into their fundamental building blocks and extended architectures.

Single-Crystal X-ray Diffraction Studies of CuC₂O₄·nH₂O Analogues

Single-crystal X-ray diffraction (SCXRD) has been instrumental in elucidating the precise arrangement of atoms in cupric oxalate and its hydrated analogues. While natural moolooite crystals have proven elusive, synthetic efforts have yielded single crystals of analogues, enabling detailed structural analysis. These studies have confirmed the presence of structural disorder, often attributed to stacking faults within the characteristic chain structures researchgate.netspbu.ru. The incorporation of water molecules into the crystal lattice of hydrated forms is a significant factor influencing crystal quality and the degree of disorder observed researchgate.netspbu.ru. For instance, the synthetic analogue of moolooite has been refined using SCXRD data, revealing a structure with significant diffuse scattering indicative of nanostructural disorder researchgate.net.

Synchrotron Radiation Diffraction Investigations

Synchrotron radiation diffraction (SRD) has played a crucial role in advancing the understanding of cupric oxalate's crystallography, particularly in characterizing its disordered states and obtaining high-resolution data. SRD studies have been employed to investigate both natural and synthetic specimens of moolooite and other copper oxalates researchgate.netcambridge.org. These investigations have helped to resolve complex diffraction patterns, allowing for the refinement of structural models that account for disorder researchgate.netcambridge.orgnih.gov. For example, SRD data, combined with neutron diffraction, has been used to determine the crystal structure of anhydrous CuC₂O₄, revealing a monoclinic space group P2₁/c nih.gov.

Order-Disorder (OD) Character and Polytypism

Cupric oxalate and its hydrates are known to exhibit order-disorder (OD) phenomena and polytypism researchgate.netcambridge.orgmdpi.com. This means that the crystal structure can exist in multiple related stacking arrangements of structural units, leading to variations in diffraction patterns. Studies have suggested that differences observed in powder X-ray diffraction (PXRD) patterns of CuC₂O₄·nH₂O can be attributed to the existence of two maximum-degree-of-order (MDO) polytype structures that share common family reflections researchgate.netmdpi.com. The mineral moolooite has been described as having a fully-disordered stacking fault (FDSF) structure in the orthorhombic space group Pnnm, with related monoclinic structures (P2₁/n) also identified for synthetic samples cambridge.org. This disorder is often linked to the stacking of copper oxalate chains researchgate.netcambridge.org.

Analysis of Chain-Based Structural Architectures

A consistent finding across numerous crystallographic studies is the prevalence of chain-based structural architectures in cupric oxalate. The fundamental building unit is typically described as a Cu–(C₂O₄)–Cu chain, where copper ions are linked by oxalate ligands researchgate.netmdpi.com. These chains can be arranged in various orientations, forming extended networks through inter-chain interactions, often involving Cu–O bonds mdpi.com. For instance, the structure of anhydrous CuC₂O₄ has been characterized as a random stacking of micro-crystallites, implying an underlying structured arrangement, likely chain-like nih.gov. The mineral moolooite, CuC₂O₄·nH₂O, is also understood to possess a chain-based structure, with the chains inclined and interconnected to form a framework researchgate.netmdpi.com.

Table 1: Crystal Structure Data for Cupric Oxalate and Moolooite Analogues

CompoundFormulaSpace Groupa (Å)b (Å)c (Å)β (°)Reference(s)
Anhydrous Cupric OxalateCuC₂O₄P2₁/c5.9598(1)5.6089(1)5.1138(1)115.320(1) nih.gov
Moolooite (synthetic analogue)CuC₂O₄·nH₂OP2₁/c7.2659(18)5.7460(11)5.6806(11)104.588(3) researchgate.net

Note: Different studies may report variations in space groups and unit cell parameters depending on the specific sample preparation and analytical methods used, particularly concerning the degree of hydration and disorder.

Crystallographic Studies of Cupric Oxalate Complexes with Biomolecules

Crystallographic investigations have also focused on the formation of cupric oxalate complexes with biomolecules, revealing details about how these entities interact at a molecular level.

Ligand Coordination and Conformational Changes

In complexes formed between cupric ions, oxalate ligands, and biomolecules such as proteins, the oxalate group typically acts as a bidentate chelating ligand, coordinating to the copper ion through its oxygen atoms nih.govrsc.orgrsc.orgmdpi.commdpi.com. This coordination can lead to the formation of various structural motifs, including discrete complex anions, one-dimensional polymer chains (e.g., zigzag chains), or dinuclear species where oxalate bridges two copper centers rsc.orgrsc.orgmdpi.commdpi.com.

In studies involving human lactoferrin, the binding of Cu(II) and oxalate has been characterized. The oxalate ion was found to be accommodated within the protein structure, bound to copper in a bidentate mode. This interaction resulted in minor local adjustments to the positions of adjacent amino acid side chains, indicating a degree of conformational change induced by the complexation nih.gov. The specific coordination geometry around the copper ion can vary, with square-planar arrangements being common in complexes where oxalate acts as a chelating ligand, while octahedral coordination is observed when additional ligands occupy axial positions rsc.orgmdpi.com.

Table 2: Coordination Environments in Cupric Oxalate Complexes with Biomolecules and Related Systems

Complex Type/SystemOxalate Coordination ModeCoordination Geometry around CuKey Structural FeatureReference(s)
Anhydrous Cupric Oxalate (CuC₂O₄)Bidentate chelatingSquare-planar (equatorial)Chain-based architecture nih.govmdpi.com
Moolooite (CuC₂O₄·nH₂O)Bidentate chelatingLikely similar to anhydrousChain-based architecture, potential disorder researchgate.netspbu.ruresearchgate.netmdpi.com
(C₅H₇N₂O)₂[Cu(C₂O₄)₂]Bidentate chelatingSquare-planarDiscrete [Cu(C₂O₄)₂]²⁻ anions rsc.org
C₁₃H₁₆N₂[Cu(C₂O₄)₂]μ-oxalato-κ³O¹,O²:O¹′Square-planar (equatorial) + axial Cu–O bondZigzag Cu(II) chain rsc.org
[Cu(Ox)(L1)(L2)]n complex (L1, L2 = pyrazolic ligands)Bis-bidentate chelatingSquare-planar (equatorial)1D chain rsc.org
{[Cu(C₂O₄)(C₁₀H₈N₂)]·H₂O·0.67(CH₃OH)}n (C₁₀H₈N₂ = 2,2′-bipyridine)Bridged ligandOctahedralZigzag 1D polymer chain mdpi.com
[{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)] (bipy = 2,2′-bipyridine, bzt = benzoate)Bis(bidentate)Square-planar (equatorial)Dinuclear complex, oxalate bridging two Cu(II) centers mdpi.com
Cu(II)- and oxalate-substituted human lactoferrinBidentate modeNot explicitly statedBinding to biomolecule, small local conformational changes nih.gov

List of Compounds Mentioned:

Cupric oxalate (CuC₂O₄)

Moolooite (CuC₂O₄·nH₂O)

(C₅H₇N₂O)₂[Cu(C₂O₄)₂]

C₁₃H₁₆N₂[Cu(C₂O₄)₂]

[Cu(Ox)(L1)(L2)]n

{[Cu(C₂O₄)(C₁₀H₈N₂)]·H₂O·0.67(CH₃OH)}n

[{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)]

Nanostructural Disorder and Stacking Faults

The structural integrity and crystalline perfection of cupric oxalate (CuC₂O₄) are significantly influenced by various factors, including its hydration state and the formation conditions. Nanostructural disorder, particularly in the form of stacking faults, is a prevalent characteristic observed in both natural and synthetic samples of cupric oxalate, most notably in its hydrated form, moolooite (CuC₂O₄·nH₂O) researchgate.netnih.govsemanticscholar.orgmdpi.comresearchgate.netcambridge.orgdntb.gov.ua. These stacking faults within the copper-oxalate chains contribute to diffuse scattering observed in X-ray diffraction (XRD) patterns, indicating a deviation from ideal crystalline order researchgate.netnih.govsemanticscholar.orgmdpi.comresearchgate.net.

The presence and extent of these structural imperfections are intricately linked to the amount of water incorporated into the crystal lattice. Research has indicated that the mechanism by which water molecules integrate into the structure plays a crucial role in determining the quality of the resulting crystals, often leading to the absence of well-formed single crystals in both natural occurrences and synthetic preparations researchgate.netnih.govsemanticscholar.orgmdpi.comresearchgate.net.

The hydration level of cupric oxalate is a primary determinant of its nanostructural disorder and the prevalence of stacking faults. Studies have established a direct correlation: an increased water content within the crystal structure generally leads to a greater degree of disorder researchgate.netnih.govsemanticscholar.orgmdpi.comresearchgate.net. While the ideal, anhydrous structure of copper oxalate is represented by Cu(C₂O₄), naturally occurring and synthetically prepared samples often incorporate variable amounts of water, leading to the hydrated formula Cu(C₂O₄)·nH₂O researchgate.netnih.govsemanticscholar.orgmdpi.com.

Early investigations by Schmittler (1968) highlighted sample-to-sample variations in XRD patterns, including line shifts and broadening, which were attributed to order-disorder (OD) phenomena. These variations were further linked to the water content, with specific correlations established between unit cell parameters and the amount of incorporated water mdpi.comcambridge.orgarizona.edu. For instance, the mineral moolooite has been described as having a fully-disordered stacking fault (FDSF) structure along the b-direction, characterized by the Pnnm space group, while some synthetic samples exhibit partial ordering within the P2₁/n space group cambridge.org.

Table 1: Relationship Between Water Content and Disorder in Cupric Oxalate

Sample Type/OriginReported Water Content (n in Cu(C₂O₄)·nH₂O)Observed Disorder PhenomenaReference(s)
Synthetic Moolooite≤ 0.15Nanostructural disorder, stacking faults of Cu-oxalate chains, diffuse scattering researchgate.netnih.govsemanticscholar.orgresearchgate.net
Natural Moolooite0.4–0.7Fully-disordered stacking fault (FDSF) structure, line broadening cambridge.orgarizona.edu
Synthetic Cupric Oxalate~0.1Broader powder lines, less crystalline than natural samples arizona.edu
Synthetic Cupric OxalateVariable (0 ≤ n ≤ 1)Disorder, absence of good-quality single crystals; higher water content leads to stronger disorder researchgate.netnih.govsemanticscholar.orgmdpi.comresearchgate.net
Anhydrous Cupric Oxalate0 (in some studies)Random stacking of anisotropic nano-crystallites, peak broadening due to size/strain effects nih.govrsc.org

The precise role and state of water in cupric oxalate remain an active area of research. While some studies suggest water is essential for disorder, others indicate that anhydrous forms can also exhibit significant microstructural imperfections. The variability in water content, influenced by synthesis or environmental conditions, directly impacts the crystalline perfection and the manifestation of nanostructural disorder, including stacking faults, in cupric oxalate mdpi.comcambridge.orgarizona.edu.

Iv. Advanced Spectroscopic Characterization and Theoretical Modeling of Cupric Oxalate

Spectroscopic Analysis Techniques for Cupric Oxalate (B1200264)

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of cupric oxalate. By interacting with electromagnetic radiation, these methods provide detailed insights into the vibrational modes, elemental composition, surface chemistry, and the local environment of the copper ions.

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the coordination and bonding within the cupric oxalate structure. These methods are sensitive to the vibrations of the oxalate ligand and its coordination to the copper(II) ion.

In the FTIR spectrum of cupric oxalate, characteristic absorption bands are observed that correspond to the vibrational modes of the oxalate group. The asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) are particularly informative. Additionally, O-C-O bending modes and C-C stretching vibrations of the oxalate backbone provide further structural details. The coordination of the oxalate ligand to the copper ion also gives rise to vibrations in the far-infrared region, specifically related to Cu-O stretching modes.

Raman spectroscopy offers complementary information. The Raman spectrum of cupric oxalate is also characterized by bands arising from the internal vibrations of the oxalate ligand. Notably, the symmetric C-O stretching vibration is typically strong in the Raman spectrum. The position of these bands can be sensitive to the coordination environment of the oxalate anion. For instance, studies on various metal oxalates have shown that the frequency of the C-O stretching vibration is dependent on the cation.

Table 1: Characteristic Vibrational Bands of Cupric Oxalate

Vibrational Mode FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Asymmetric COO⁻ stretching ~1632
Symmetric COO⁻ stretching ~1364, ~1321 ~1495
O-C-O bending ~824
C-C stretching
Cu-O stretching ~556

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of cupric oxalate. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined.

The Cu 2p XPS spectrum of cupric oxalate is characteristic of a Cu(II) species. It exhibits two main peaks, the Cu 2p₃/₂ and Cu 2p₁/₂, which are spin-orbit split. A key feature for identifying the +2 oxidation state of copper is the presence of strong "shake-up" satellite peaks at higher binding energies relative to the main peaks. These satellites arise from a ligand-to-metal charge transfer event that occurs simultaneously with the photoemission process.

The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments. For cupric oxalate, a primary peak corresponding to the carboxylate carbon (O-C=O) of the oxalate ligand is expected. The O 1s spectrum typically shows a major component attributable to the oxygen atoms of the oxalate ligand bonded to copper.

Table 2: Typical Binding Energies in the XPS Spectrum of Cupric Oxalate

Core Level Binding Energy (eV) Notes
Cu 2p₃/₂ ~934-935 Main peak, characteristic of Cu(II)
Cu 2p₁/₂ ~954-955
Shake-up Satellite ~940-945 Confirms Cu(II) oxidation state
C 1s (O-C=O) ~288-289 Carboxylate carbon from oxalate
O 1s ~531-532 Oxygen in the oxalate ligand

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it particularly well-suited for studying the d⁹ electronic configuration of the Cu(II) ion in cupric oxalate. The EPR spectrum provides detailed information about the electronic ground state and the local coordination geometry of the copper center.

The EPR spectrum of a powdered sample of cupric oxalate is typically anisotropic, reflecting a non-cubic coordination environment around the copper ion. The spectrum is characterized by g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) arising from the interaction of the unpaired electron with the nuclear spin of the copper isotopes (⁶³Cu and ⁶⁵Cu, both with I = 3/2). The observation that g∥ > g⊥ > 2.0023 (the g-value of a free electron) is indicative of a d(x²-y²) electronic ground state, which is common for octahedrally coordinated Cu(II) with a tetragonal elongation. The hyperfine splitting pattern, particularly in the g∥ region, typically shows four lines due to the I = 3/2 nuclear spin of copper.

Table 3: EPR Parameters for Cu(II) in a d(x²-y²) Ground State

Parameter Description Typical Value Range for Cu(II)
g∥ g-tensor component parallel to the principal axis 2.2-2.4
g⊥ g-tensor component perpendicular to the principal axis 2.04-2.10
A∥ Hyperfine coupling constant parallel to the principal axis 120-200 x 10⁻⁴ cm⁻¹
A⊥ Hyperfine coupling constant perpendicular to the principal axis 0-30 x 10⁻⁴ cm⁻¹

Note: Specific experimental values for cupric oxalate may vary depending on the sample preparation and measurement conditions.

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure around a specific element. By analyzing the fine structure in the X-ray absorption spectrum above an absorption edge, information about the coordination number, distances, and types of neighboring atoms can be extracted.

EXAFS studies of cupric oxalate have been crucial in elucidating its structure, particularly since growing single crystals for X-ray diffraction has proven difficult. Analysis of the Cu K-edge EXAFS has revealed that each copper(II) ion is surrounded by a first shell of four oxygen atoms at a distance of approximately 1.98 Å. This finding is consistent with a tetragonally distorted octahedral coordination environment. Importantly, these studies have shown that the second coordination shell around the copper ion is composed of light atoms, and there is no evidence for a short metal-metal distance (i.e., less than 3 Å), which has been essential for understanding the magnetic properties of the compound.

Table 4: Structural Parameters of Cupric Oxalate from EXAFS

Shell Atom Pair Coordination Number Distance (Å)
1st Cu-O 4 ~1.98
2nd Cu-C - -
2nd Cu-O - -

Note: EXAFS provides average local structure information.

Computational Chemistry and Theoretical Investigations

In conjunction with experimental techniques, computational chemistry provides a theoretical framework for understanding the electronic structure and magnetic properties of cupric oxalate at the atomic level.

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of transition metal complexes like cupric oxalate. By solving the Kohn-Sham equations, DFT can be used to calculate the electronic structure, predict geometries, and elucidate magnetic interactions.

DFT calculations can provide a detailed picture of the electronic band structure and the density of states (DOS) of cupric oxalate. This information is crucial for understanding its electrical conductivity and optical properties. The calculations can map the distribution of electronic states, identifying the contributions from copper d-orbitals and the orbitals of the oxalate ligand to the valence and conduction bands.

Table 5: Information Obtainable from DFT Calculations on Cupric Oxalate

Property DFT-derived Information
Electronic Structure Band structure, Density of States (DOS), orbital contributions
Magnetic Properties Magnetic exchange coupling constant (J), spin density distribution
Geometric Structure Optimized bond lengths and angles
Vibrational Frequencies Calculated IR and Raman active modes for comparison with experiment

Spin-Flip EOM-CC Methods for Magnetic Interactions in Periodic Systems

The study of magnetic interactions in periodic systems, such as the crystalline structure of cupric oxalate, often involves complex electronic structures that are challenging for traditional single-reference quantum chemistry methods. Situations with strong electron correlation, such as molecules with stretched bonds or diradical character, require multi-configurational wave functions for accurate description. The spin-flip (SF) approach, particularly within the Equation-of-Motion Coupled-Cluster (EOM-CC) framework, offers a powerful tool for addressing these challenges. researchgate.net

The core principle of the spin-flip method is to describe problematic low-spin states (e.g., singlets) by performing a spin-flipping excitation (e.g., α → β) from a well-behaved, high-spin reference state (e.g., a triplet). researchgate.netq-chem.com This high-spin reference state is often better described by a single-determinant method like Hartree-Fock because the Pauli exclusion principle between same-spin electrons creates an exchange hole, which partially compensates for the poor description of the coulomb hole. q-chem.com By using this robust reference, the SF method can accurately model both ground and excited states with significant multi-reference character within a single-reference formalism. researchgate.net

The EOM-CC hierarchy can be truncated at various levels, such as with singles and doubles (EOM-CCSD) or with the inclusion of full triples (EOM-CCSDT). researchgate.netrsc.org The inclusion of triple excitations in SF-EOM-CCSDT not only improves quantitative accuracy but also ensures correct qualitative trends in energy gaps between nearly degenerate states. rsc.org This makes it a valuable method for studying the subtle magnetic interactions in transition-metal complexes and molecular magnets. rsc.org The SF-EOM-CC approach has proven effective for a variety of systems, including organic and inorganic diradicals, and is implemented in quantum chemistry software packages like Q-Chem. researchgate.netq-chem.com

MethodDescriptionKey Application
SF-EOM-CCSD Spin-Flip Equation-of-Motion Coupled-Cluster with Singles and Doubles.Describes states with multi-configurational character, such as diradicals and bond-breaking scenarios, using a single high-spin reference state. researchgate.net
SF-EOM-CCSDT Spin-Flip Equation-of-Motion Coupled-Cluster with Singles, Doubles, and full Triples.Enhances the quantitative accuracy of SF-EOM-CCSD and correctly describes energy gaps between strongly degenerate states. rsc.org
SF-TD-DFT Spin-Flip Time-Dependent Density Functional Theory.An efficient alternative to EOM-CC for studying transition-metal molecular magnets and defects in solids. researchgate.netrsc.org

Modeling of Magnetic Susceptibility and Exchange Coupling

The magnetic properties of cupric oxalate and related copper(II) compounds are dictated by the magnetic exchange coupling between the copper(II) ions. These ions, typically in an octahedral or square pyramidal environment, have an unpaired electron primarily in the dx²-y² orbital. mdpi.com The oxalate group acts as a mediator for the magnetic coupling. mdpi.com The temperature dependence of magnetic susceptibility is the primary experimental tool used to probe these interactions. mdpi.comrsc.org For instance, measurements on synthetic copper(II) oxalate show paramagnetic behavior with no magnetic ordering observed down to 2 K. rsc.org

Theoretical modeling is crucial for interpreting experimental data and understanding the magneto-structural correlations. The exchange coupling constant, J, quantifies the strength and nature of the interaction (ferromagnetic for J > 0, antiferromagnetic for J < 0). A common approach to determine J is to fit the experimental magnetic susceptibility data to a theoretical model using the van Vleck equation. mdpi.com

Computational methods like Density Functional Theory (DFT), particularly using the Broken Symmetry (BS-DFT) approach, are widely employed to calculate J values. mdpi.com These studies have revealed strong correlations between structural parameters and the magnetic coupling. In hydroxido-bridged dinuclear copper(II) complexes, for example, the Cu-O-Cu bridging angle is a key determinant; the coupling transitions from ferromagnetic to antiferromagnetic as this angle increases from 90°. mdpi.com In mesoxalate- and carboxylate-bridged copper(II) complexes, different coupling pathways exist, mediated by alkoxide or carboxylate bridges, each with its own coupling constant (J₁, J₂, J₃). mdpi.com For Cu–O–Cu bond angles below 114°, the coupling is generally found to be weak and ferromagnetic. mdpi.com

ParameterMethod of DeterminationSignificance in Cupric Oxalate Systems
Magnetic Susceptibility (χ) Experimental measurement (temperature variance).Reveals the overall magnetic behavior of the material (e.g., paramagnetic, antiferromagnetic). rsc.orgmdpi.com
Exchange Coupling Constant (J) Fitting experimental data to theoretical models (e.g., van Vleck equation); Computational calculation (e.g., BS-DFT). mdpi.comQuantifies the strength and nature (ferromagnetic vs. antiferromagnetic) of the magnetic interaction between Cu(II) centers. mdpi.com
Cu-O-Cu Bond Angle X-ray crystallography.Critically influences the sign and magnitude of the exchange coupling constant, J. mdpi.com
Coupling Pathways Structural analysis and theoretical modeling.Different bridging ligands (e.g., alkoxide, carboxylate) create distinct pathways for magnetic exchange, each with a specific J value. mdpi.com

In Silico Enzyme Design and CO₂ Conversion to Oxalate by Copper Proteins

The conversion of carbon dioxide (CO₂), a greenhouse gas, into value-added chemicals like oxalate is a significant area of research. semanticscholar.orgresearchgate.net While in silico design and protein engineering of enzymes like dehydrogenases are being explored for CO₂ reduction, much of the foundational work in CO₂-to-oxalate conversion has been demonstrated with synthetic copper complexes, which can serve as models for the active sites of natural or computationally designed metalloenzymes. researchgate.netnih.gov

Research has shown that a dinuclear copper(I) complex can selectively react with CO₂ from the air, undergoing oxidation to form a stable tetranuclear copper(II) complex. semanticscholar.orgresearchgate.netuu.nl In this product, two oxalate groups, derived from the reductive coupling of CO₂ molecules, act as bridging ligands between the copper(II) centers. semanticscholar.orguu.nl This reaction is noteworthy for its selectivity, as the copper(I) complex is oxidized by CO₂ rather than the more potent electron acceptor, oxygen (O₂), which is also present in the air. semanticscholar.orgresearchgate.net

This process forms the basis of a potential electrocatalytic cycle. uu.nl The copper(II) oxalate product can be treated with a lithium salt to precipitate lithium oxalate quantitatively. semanticscholar.orguu.nl Subsequently, the resulting copper(II) complex can be electrochemically reduced at a relatively accessible potential to regenerate the original dinuclear copper(I) complex, which can then react with more CO₂. semanticscholar.orgresearchgate.netuu.nl Preliminary studies have demonstrated the viability of this catalytic cycle, achieving multiple turnovers. researchgate.netuu.nl These findings provide a chemical precedent for the design of future copper-based catalysts or engineered copper proteins for efficient CO₂ conversion.

StepReactant(s)Catalyst/ComplexProduct(s)Key Feature
1. CO₂ Fixation & Coupling Dinuclear Copper(I) complex + CO₂ (from air)N/ATetranuclear Copper(II) complex with bridging oxalate groupsSelective oxidation by CO₂ over O₂. semanticscholar.orgresearchgate.net
2. Product Separation Copper(II) oxalate complex + Lithium saltN/ALithium oxalate (precipitate) + Copper(II) complexQuantitative precipitation of the desired oxalate product. uu.nl
3. Catalyst Regeneration Copper(II) complexElectrochemical reductionDinuclear Copper(I) complexRegeneration of the active catalyst at an accessible potential for cyclic operation. semanticscholar.orguu.nl

V. Thermal Decomposition Mechanisms and Kinetic Studies of Cupric Oxalate

Non-Isothermal and Isothermal Decomposition Pathways

The decomposition of cupric oxalate (B1200264) can proceed through several competing reactions, leading to different solid and gaseous products core.ac.uk:

CuC₂O₄(s) → Cu(s) + 2CO₂(g)

CuC₂O₄(s) → ½Cu₂O(s) + ½CO(g) + 1½CO₂(g)

CuC₂O₄(s) → CuO(s) + CO(g) + CO₂(g)

The atmospheric environment is a critical determinant of the decomposition pathway and its associated energy changes. researchgate.net Studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) have revealed stark differences in behavior depending on the purge gas.

In inert atmospheres such as argon and nitrogen, the decomposition primarily yields copper metal, though small quantities of copper(I) oxide (Cu₂O) and traces of copper(II) oxide (CuO) can also be formed. core.ac.ukresearchgate.net Under a pure argon atmosphere, the decomposition is observed as a broad endothermic process. core.ac.ukresearchgate.net However, as the proportion of nitrogen in an argon-nitrogen mixture increases, the process becomes less endothermic, eventually exhibiting a complex exothermic character when nitrogen is the main component. core.ac.ukresearchgate.net In a pure nitrogen atmosphere, the decomposition is exothermic with an enthalpy change of -9 ± 2 kJ mol⁻¹ rsc.org.

In contrast, decomposition in oxidizing atmospheres like air or pure oxygen leads to copper(II) oxide (CuO) as the final product. core.ac.ukrsc.orgnih.gov This process is strongly exothermic. core.ac.uk In air, the enthalpy change is recorded as -134 ± 5 kJ mol⁻¹ rsc.org. Under a pure oxygen atmosphere, the decomposition shows a strong exotherm with an onset at approximately 250°C, and the residue is identified as CuO. core.ac.uk Time-resolved synchrotron X-ray powder diffraction studies in air showed a conversion to Cu₂O at 215°C, which then oxidizes to CuO at 345°C. nih.govrsc.org Under vacuum, the decomposition product is copper metal. rsc.org

The table below summarizes the influence of atmosphere on the decomposition characteristics.

AtmospherePrimary Solid Product(s)Energetics (DSC)Enthalpy Change (ΔH)Decomposition Temperature
Argon Cu, with small amounts of Cu₂OEndothermicNot specifiedOnset ~280°C
Nitrogen Cu, with small amounts of Cu₂OExothermic-9 ± 2 kJ mol⁻¹Not specified
Air CuO (via Cu₂O intermediate)Exothermic-134 ± 5 kJ mol⁻¹~215°C (to Cu₂O), ~345°C (to CuO)
Oxygen CuOStrongly ExothermicNot specifiedOnset ~250°C
Vacuum CuNot specifiedNot specifiedNot specified

Data compiled from multiple sources. core.ac.ukresearchgate.netrsc.orgnih.govrsc.org

As established, the final solid residue from cupric oxalate decomposition is a function of the gaseous environment. researchgate.net

Copper Metal (Cu): Formation of metallic copper is favored in inert atmospheres (argon, nitrogen) and under vacuum. core.ac.ukrsc.orgnih.gov Thermogravimetric analysis in an inert argon atmosphere shows reduction to pure copper at 295°C. nih.govrsc.org

Copper(I) Oxide (Cu₂O): This species, also known as cuprite, often forms as an intermediate or a minor product. In inert atmospheres, X-ray powder diffraction (XRPD) of the residues consistently shows copper metal mixed with small amounts of copper(I) oxide. core.ac.ukresearchgate.net In air, it is a distinct intermediate, forming at around 215°C before further oxidation. nih.govrsc.org

Copper(II) Oxide (CuO): This oxide, known as tenorite, is the definitive end product in oxidizing atmospheres like air and oxygen. core.ac.ukrsc.orgnih.govrsc.org Traces of CuO can also be detected under certain conditions in inert atmospheres, particularly at slower heating rates. core.ac.ukresearchgate.net

The final composition of the residue in inert atmospheres can also be affected by the purge gas flow rate; lower flow rates tend to increase the relative amount of copper(I) oxide in the residue. core.ac.uk

Kinetic Analysis of Thermal Decomposition

The kinetics of the thermal decomposition of cupric oxalate have been investigated through both isothermal and non-isothermal methods to determine key parameters that describe the reaction's rate and mechanism.

The activation energy (Ea), a critical parameter representing the minimum energy required for the reaction to occur, has been determined using various analytical methods. Isothermal kinetic analysis of cupric oxalate decomposition showed that the data fit an Avrami–Erofeev relationship, which describes nucleation and growth processes. rsc.org

Non-isothermal studies using differential scanning calorimetry at different heating rates have also been employed to determine kinetic parameters. researchgate.net Isoconversional methods are often used to calculate the activation energy as a function of the extent of conversion. One study reported consistent activation energy values of approximately 137 kJ mol⁻¹. researchgate.net Another study found the activation energy for non-isothermal decomposition to be 140.46 KJ/mole. researchgate.net

The table below presents Arrhenius parameters from an isothermal study. rsc.org

AtmosphereTemperature Range (°C)Activation Energy (Ea) (kJ mol⁻¹)Pre-exponential Factor (A) (s⁻¹)
Nitrogen 240-260201 ± 101.1 x 10¹⁹
Air 220-240211 ± 112.5 x 10²¹
Vacuum 220-240165 ± 81.8 x 10¹⁵

To avoid the inaccuracies that can arise from assuming a specific reaction model, model-free isoconversional methods are widely used. These methods analyze data from experiments at different heating rates to determine the activation energy as it varies with the degree of conversion (α). researchgate.net

Electron-Induced Decomposition Phenomena

Beyond thermal methods, the decomposition of cupric oxalate can also be induced by electron irradiation. This process is of interest for the fabrication of nanoscale materials. nih.gov When thin films of cupric oxalate are exposed to an electron beam, the oxalate ions are efficiently removed, leading to the formation of metallic copper nanoparticles. nih.govresearchgate.net

This decomposition has been monitored using techniques such as Reflection Absorption Infrared Spectroscopy (RAIRS) and X-ray Photoelectron Spectroscopy (XPS). RAIRS shows the disappearance of vibrational bands associated with the oxalate ion, while XPS confirms the change in the copper oxidation state from Cu²⁺ to metallic copper. nih.gov The process is more rapid at higher electron energies (e.g., 500 eV) than at lower energies (e.g., 50 eV). nih.gov

The decomposition is accompanied by the formation of gaseous products, primarily carbon dioxide (CO₂) and carbon monoxide (CO). nih.gov The growth of the resulting copper nanoparticles appears to be limited by the amount of available precursor material; once the oxalate is depleted, further irradiation does not lead to continued particle growth. nih.gov This electron-induced chemistry provides a controlled method for synthesizing surface-supported copper nanostructures. nih.govresearchgate.net

Mechanism of Oxalate Ion Removal and Copper Nanoparticle Formation

The thermal decomposition of cupric oxalate (CuC₂O₄) is a complex process significantly influenced by the surrounding atmosphere, leading to the formation of either metallic copper or its oxides. researchgate.net This process is fundamental to the synthesis of copper nanoparticles through a soft chemistry route, which involves the controlled thermal treatment of oxalic precursors. researchgate.netbohrium.com

CuC₂O₄(s) → Cu(s) + 2CO₂(g) core.ac.uk

However, competing reactions can also occur, leading to the formation of copper(I) oxide (cuprite) or copper(II) oxide (tenorite), especially if traces of oxygen are present. core.ac.uk The formation of these oxides involves carbon monoxide as a gaseous product. core.ac.uk

Formation of Copper(I) Oxide: CuC₂O₄(s) → ½Cu₂O(s) + ½CO(g) + 1½CO₂(g) core.ac.uk

Formation of Copper(II) Oxide: CuC₂O₄(s) → CuO(s) + CO(g) + CO₂(g) core.ac.uk

In oxidizing atmospheres like air or pure oxygen, the decomposition product is copper(II) oxide (CuO). rsc.orgrsc.org Time-resolved in-situ studies using synchrotron X-ray powder diffraction have shown that in air, CuC₂O₄ first converts to Cu₂O at approximately 215 °C, which is then oxidized to CuO at around 345 °C. rsc.orgnih.gov

The synthesis of copper nanoparticles leverages the decomposition of cupric oxalate in an inert or reducing atmosphere. semanticscholar.org By controlling the morphology and particle size of the initial cupric oxalate precursor, it is possible to produce metallic copper nanoparticles with sizes ranging from 3.5 to 40 nm. researchgate.netbohrium.com Studies show that a minimal temperature of 250°C under a nitrogen atmosphere is required to completely reduce the oxalate to copper metal. semanticscholar.org However, even under these conditions, an intermediate compound, cuprous oxide (Cu₂O), can be observed at lower temperatures (e.g., 200°C), indicating it is a step in the decomposition process before the formation of pure copper. semanticscholar.org The resulting copper nanoparticles are often highly reactive and can develop a superficial layer of cuprous oxide upon contact with air. researchgate.netbohrium.comsemanticscholar.org

The characteristics of the decomposition process vary significantly with the atmosphere, as detailed in thermogravimetric (TG) and differential scanning calorimetry (DSC) studies.

Decomposition Characteristics of Cupric Oxalate Under Different Atmospheres
AtmosphereDecomposition Onset TemperaturePrimary Solid ProductEnthalpy Change (ΔH)Thermal Event Character
Nitrogen (N₂)~264 °CCopper (Cu) with small amounts of Cu₂O/CuO researchgate.netcore.ac.uk-9 ± 2 kJ mol⁻¹ rsc.orgExothermic rsc.orgcore.ac.uk
Argon (Ar)~280 °CCopper (Cu) rsc.orgnih.govNot specified, but process is endothermicEndothermic core.ac.uk
Air / Oxygen (O₂)~250 °CCopper(II) Oxide (CuO) researchgate.netrsc.org-134 ± 5 kJ mol⁻¹ (in air) rsc.orgStrongly Exothermic core.ac.uk
VacuumNot specifiedCopper (Cu) rsc.orgNot specifiedNot specified

Research has shown that even supposedly inert atmospheres can have a notable effect on the decomposition mechanism. For instance, the decomposition is endothermic in pure argon but exhibits an exothermic character in nitrogen. core.ac.uk This difference has been explored, with one possible explanation being the disproportionation of the released CO₂ to form small quantities of oxygen, which can then react differently with the surrounding gas. core.ac.uk

Kinetic analyses of the isothermal decomposition of cupric oxalate indicate that the data fit an Avrami–Erofeev relationship (n=3), which is a model often used to describe solid-state reactions involving nucleation and growth. rsc.org

Summary of Research Findings on Cupric Oxalate Decomposition for Nanoparticle Formation
Study ParameterObservationReference
Precursor ControlPrecipitation in a water-alcohol medium allows control of precursor grain size. researchgate.netbohrium.com
Resulting Nanoparticle SizeMetallic copper particles between 3.5 and 40 nm can be produced. semanticscholar.org
Decomposition Temperature (N₂)A minimum of 250 °C is needed for complete reduction to Cu metal. semanticscholar.org
Intermediate PhaseCu₂O is observed as an intermediate compound at 200 °C under N₂. semanticscholar.org
Final Product PurityThe majority of particles are pure copper, but a superficial Cu₂O layer can form. researchgate.netbohrium.com

Vi. Advanced Applications of Cupric Oxalate in Emerging Technologies

Catalysis and Electrocatalysis

Cupric oxalate (B1200264) serves both as a direct catalyst and as a precursor to more complex catalytic materials. Its involvement spans organic synthesis, hydrogenation reactions critical to industry, and electrocatalytic processes aimed at environmental remediation and energy conversion.

Cupric oxalate is recognized for its role as a catalyst in various organic reactions. guidechem.comnih.gov It is a bluish-white, odorless solid that is insoluble in water. guidechem.comnih.gov Its catalytic applications are a key area of its utility, particularly in the oxidation of alcohols. guidechem.com The compound facilitates these transformations, highlighting its potential in chemical synthesis. guidechem.com

Cupric oxalate is a valuable precursor for creating highly active copper-based catalysts used in industrial hydrogenation processes. A significant application is the hydrogenation of dimethyl oxalate (DMO) to produce ethylene glycol (EG), a crucial commodity chemical. mdpi.comrsc.org

The effectiveness of these catalysts stems from the synergistic action of metallic copper (Cu⁰) and cuprous ion (Cu⁺) species on the catalyst surface. rsc.org The Cu⁰ sites are primarily responsible for the activation of hydrogen, while the Cu⁺ sites act as Lewis acid sites that polarize the carbonyl (C=O) bonds in the DMO molecule. mdpi.comrsc.org Catalysts are often prepared on a silica (SiO₂) support, where the interaction between the copper precursor and the support is crucial for preventing the aggregation of active copper particles, thereby enhancing the catalyst's lifetime and activity. mdpi.comrsc.org

Research into Cu/SiO₂ catalysts has shown that controlling the dispersion and the ratio of Cu⁰ to Cu⁺ is key to optimizing performance. rsc.org Introducing a secondary metal, such as nickel, can further stabilize the copper nanoparticles against deactivation, leading to catalysts that can operate continuously for thousands of hours with high conversion and selectivity. researchgate.net

Table 1: Performance of Copper-Based Catalysts in Dimethyl Oxalate (DMO) Hydrogenation

Catalyst System Support Key Findings DMO Conversion EG Selectivity Reference
Cu/SiO₂ Silica Strong interaction between copper and support prevents sintering of active sites. The synergy between Cu⁰ and Cu⁺ is crucial for the reaction. High High mdpi.comrsc.org
CuNi/SiO₂ Silica Nickel acts to stabilize copper nanoparticles, preventing deactivation over long-term use. >99% >95% researchgate.net
Cu/KIT-6 Mesoporous Silica The high surface area and interconnected pores of the KIT-6 support facilitate high dispersion of copper species. High High rsc.orgrsc.org

Cupric oxalate and related copper complexes are pivotal in the electrocatalytic conversion of carbon dioxide (CO₂) and the oxidation of methanol, addressing both environmental and energy-related challenges.

In the realm of CO₂ reduction, research has demonstrated a selective and efficient pathway to convert CO₂ into oxalate (C₂O₄²⁻). sfu.casemanticscholar.orgresearchgate.net One notable system uses a dinuclear copper(I) complex that is oxidized by CO₂ in the air to form a tetranuclear copper(II) complex containing oxalate bridges. sfu.caresearchgate.net This copper(II) oxalate complex can then be electrochemically reduced at a relatively low potential, regenerating the original copper(I) catalyst and releasing the oxalate. sfu.caresearchgate.net This process can achieve multiple turnovers, demonstrating a viable catalytic cycle for CO₂ fixation. sfu.ca The reaction is highly selective for oxalate, even in the presence of oxygen. semanticscholar.org

Table 2: Electrocatalytic CO₂ Reduction to Oxalate Using a Copper Complex

Parameter Value Conditions Reference
Catalyst Dinuclear Copper(I) Complex Acetonitrile solution sfu.caresearchgate.net
Product Oxalate (precipitated as Lithium Oxalate) In the presence of a lithium salt sfu.caresearchgate.net
Applied Potential –0.03 V vs. NHE Controlled potential coulometry sfu.caresearchgate.net
Turnovers 6 (producing 12 equivalents of oxalate) Over 7 hours sfu.caresearchgate.net

Copper-based materials also serve as effective electrocatalysts for the methanol oxidation reaction (MOR), which is fundamental to the operation of direct methanol fuel cells (DMFCs). researchgate.netsemanticscholar.org While platinum-based catalysts are common, copper offers a lower-cost alternative. mdpi.com Supported copper catalysts, for instance on alumina or silica, have been studied for methanol oxidation, showing different selectivity towards products like dimethyl ether and methyl formate. chemsociety.org.ng Bimetallic catalysts, such as palladium-copper (PdCu) alloys supported on carbon, exhibit enhanced electrochemical activity, stability, and resistance to poisoning by carbon monoxide intermediates compared to single-metal systems. semanticscholar.org

Biosensing Platforms

The distinct electrochemical properties of cupric oxalate, particularly its redox activity and its ability to interact with biological molecules, have made it a material of interest for the development of advanced biosensors. obstetricsandgynaecologyforum.comobstetricsandgynaecologyforum.comobstetricsandgynaecologyforum.com

Cupric oxalate has emerged as a promising material for constructing biosensing platforms due to its unique properties that allow it to interact with various biomolecules and display redox activity. obstetricsandgynaecologyforum.comobstetricsandgynaecologyforum.comobstetricsandgynaecologyforum.com Researchers have successfully synthesized and characterized cupric oxalate for biosensing applications, such as the detection of the neurotransmitter dopamine. obstetricsandgynaecologyforum.comobstetricsandgynaecologyforum.com The synthesis can be achieved through a precipitation method, and the resulting material's purity and crystalline nature are confirmed using techniques like X-ray diffraction (XRD), while its morphology can be observed with field-emission scanning electron microscopy (FE-SEM). obstetricsandgynaecologyforum.comobstetricsandgynaecologyforum.comobstetricsandgynaecologyforum.com

However, the development of highly selective cupric oxalate-based sensors faces challenges. Studies on related dinuclear copper(II) macrocycles have shown that while they respond to oxalate, they can exhibit a stronger fluorescence response to other biologically relevant anions like urate and oxaloacetate. nih.govnih.gov This indicates that non-selective binding can occur, likely due to accessible copper(II) ions on the external surface of the complex. nih.govnih.gov Therefore, for use in complex biological matrices like urine or blood, strategies to mask or remove interfering compounds may be necessary to ensure the sensor's specificity for the target analyte. nih.govnih.gov

The sensing mechanism of cupric oxalate-based biosensors is rooted in its interaction with target biomolecules and its inherent redox activity. obstetricsandgynaecologyforum.comobstetricsandgynaecologyforum.comobstetricsandgynaecologyforum.com The compound's ability to engage in electron transfer reactions is central to its function. acs.orgresearchgate.net

Recent research has revealed that cupric oxalate undergoes synchronous redox reactions involving both the copper ion (Cu²⁺) and the oxalate group (C₂O₄²⁻). acs.orgresearchgate.net During electrochemical processes, a reversible transformation between Cu²⁺ and Cu⁺ occurs. acs.orgnih.gov Simultaneously, the carbonyl (C=O) functional group within the oxalate acts as a redox center, reversibly converting to a hydroxyl group (C-OH) through coordination with protons. acs.org This dual redox activity allows for a two-unit charge transfer, enabling high-capacity energy storage in proton batteries and forming the basis for its sensing capabilities. acs.org

This redox cycling is leveraged in biosensors for detecting analytes involved in oxidation-reduction reactions. For instance, copper-based nanoparticles are used in sensors that rely on Fenton-like reactions to detect hydrogen peroxide (H₂O₂). nih.gov In such systems, H₂O₂ interacts with the nanoparticles, generating hydroxyl radicals through the redox cycling of Cu²⁺ and Cu⁺. nih.gov These redox events alter the sensor's surface charge and dielectric properties, which can be measured to quantify the analyte's concentration with high sensitivity. nih.gov The interaction between the copper center and biomolecules is thus a key element in the transduction of a biological event into a measurable signal. obstetricsandgynaecologyforum.comobstetricsandgynaecologyforum.comobstetricsandgynaecologyforum.com

Energy Storage and Conversion

Cupric oxalate has been identified as a promising anode material for high-capacity proton batteries. mdpi.comgoogle.com This polyanionic layered compound offers a novel approach to proton battery technology, which is valued for its high safety, low cost, and fast kinetics. mdpi.comgoogle.com The layered structure of cupric oxalate facilitates the reversible insertion and extraction of protons. mdpi.comgoogle.com

Research has demonstrated that a cupric oxalate anode can achieve a remarkable specific capacity of 226 mAh g⁻¹ and exhibits excellent cycling stability, with approximately 98% capacity retention after 1000 cycles at a current density of 1 A g⁻¹. mdpi.comgoogle.com This performance surpasses that of many other anode materials currently reported for proton batteries. google.com The polyanionic structure of the oxalate group plays a crucial role in maintaining structural stability by firmly anchoring oxygen atoms and preventing overoxidation or overreduction during the charge-discharge process. google.com

Performance of Cupric Oxalate Anode in Proton Battery

ParameterValueReference
Specific Capacity226 mAh g⁻¹ mdpi.comgoogle.com
Cycling Stability~98% retention after 1000 cycles mdpi.comgoogle.com
Current Density for Stability Test1 A g⁻¹ google.com

The high capacity of cupric oxalate as a proton battery anode is attributed to a mechanism involving synchronous redox reactions of both the copper ion (Cu²⁺) and the oxalate group (C₂O₄²⁻). mdpi.comgoogle.com This dual-redox behavior allows for the embedding of two protons per formula unit of cupric oxalate, which is a significant advancement in proton storage. mdpi.comgoogle.com

During the discharge process, the following reactions occur simultaneously:

The divalent copper ion (Cu²⁺) is reduced to a monovalent state (Cu⁺) and binds to a proton. google.com

Concurrently, a portion of the carbon-oxygen double bonds (C=O) in the oxalate group are converted to carbon-oxygen single bonds (C-O), which then also bind to a proton, forming a hydroxyl group (C-OH). mdpi.comgoogle.com

This synchronous charge transfer enables the embedding of two units of protons within the (110) crystal face of the cupric oxalate. mdpi.com This mechanism of dual-redox electrode materials presents a new avenue for the development of high-capacity and stable energy storage solutions for proton batteries. mdpi.comgoogle.com

Environmental Remediation and Biomineralization

The formation of cupric oxalate is a significant process in the bioremediation of environments contaminated with copper. Certain microorganisms can immobilize copper by precipitating it as cupric oxalate, a stable and less bioavailable form of the metal. This process of biomineralization effectively reduces the toxicity of copper in the soil and water. The formation of copper oxalates by microorganisms is considered a potential technology for environmental bioremediation.

A variety of microorganisms, including lichens and fungi, are known to produce oxalic acid, which can react with copper ions in the environment to form cupric oxalate. nih.gov The mineral form of hydrated cupric oxalate, moolooite (Cu(C₂O₄)·nH₂O), has been observed in association with lichens growing on copper-bearing minerals. nih.gov

For instance, the saxicolous lichen Lecidea inops has been found to form moolooite on weathered chalcopyrite ore. nih.gov Additionally, laboratory experiments have demonstrated that the microscopic fungus Aspergillus niger, a known producer of oxalic acid, can facilitate the synthesis of moolooite and another copper oxalate mineral, wheatleyite (Na₂Cu(C₂O₄)₂·2H₂O), on copper ore. nih.gov The morphology of the resulting moolooite crystals can be influenced by both the underlying rock substrate and the specific species of microorganism involved. nih.gov The presence of iron ions in the environment can inhibit the formation of moolooite. nih.gov

Microorganisms Involved in Copper Oxalate Formation

MicroorganismTypeCopper Oxalate FormedReference
Lecidea inopsLichenMoolooite nih.gov
Aspergillus nigerFungusMoolooite, Wheatleyite nih.gov

Cultural Heritage Conservation

Cupric oxalate, a compound often found as the mineral moolooite (CuC₂O₄·nH₂O), plays a significant dual role in the realm of cultural heritage conservation. It can be an indicator of degradation processes on artworks and artifacts, but it can also be intentionally formed as a protective layer in innovative conservation treatments for metal objects. Its presence and application are of great interest to conservation scientists who seek to understand the history of an object and to develop sustainable methods for its long-term preservation.

The identification of cupric oxalate on artworks and archaeological artifacts provides valuable insights into the object's history and the degradation mechanisms it has undergone. Copper oxalate is often found on copper-based pigments in paintings and on the patinas of bronze and other copper alloy artifacts. researchgate.netnih.gov Its formation can be a result of the interaction between copper ions from pigments or the metal substrate and oxalic acid, which can be produced by microorganisms like fungi and lichens or through the photo-oxidation of organic materials such as binders and varnishes. researchgate.netresearchgate.netsciengine.com

The detection and characterization of cupric oxalate are primarily achieved through non-invasive and micro-analytical techniques that provide chemical and structural information without causing significant damage to the valuable object. azom.commalvernpanalytical.comrsc.orgscirp.orgspectroscopyonline.com These methods allow for the precise identification of the compound, distinguishing it from other copper corrosion products or pigments.

The principal analytical techniques employed for the identification of cupric oxalate on cultural heritage objects include:

Fourier Transform Infrared (FTIR) Spectroscopy : This technique is highly effective for identifying the characteristic molecular vibrations of the oxalate group. In reflection mode (ATR-FTIR), it can be used non-invasively to analyze the surface of an artwork. nih.govresearchgate.net The presence of cupric oxalate is confirmed by specific absorption bands. Compared to calcium oxalate, which shows a single strong C=O stretching vibration around 1320 cm⁻¹, copper oxalate exhibits two distinct C=O stretching vibrations. researchgate.net

Raman Spectroscopy : This is another non-invasive spectroscopic technique that provides detailed information about the molecular structure of a material. sciengine.com Raman spectroscopy is particularly useful for differentiating between various metal oxalates and can be used to map their distribution across a surface. qut.edu.auresearchgate.netscispace.com

X-ray Diffraction (XRD) : XRD is a powerful method for identifying crystalline materials by their unique diffraction pattern. malvernpanalytical.comscirp.org It can definitively identify the mineral form of copper oxalate, moolooite, and provide information about its crystal structure. rruff.infomdpi.com Micro-XRD techniques allow for the analysis of very small samples, minimizing the impact on the artifact.

The following table summarizes the characteristic spectral features used to identify cupric oxalate (moolooite) in cultural heritage artifacts using these techniques.

Analytical TechniqueCharacteristic Features for Cupric Oxalate (Moolooite)References
FTIR Spectroscopy Diagnostic absorption bands at approximately 1660, 1365, and 1320 cm⁻¹ (C=O stretching), and 830 cm⁻¹ (O-C-O bending). researchgate.netresearchgate.netrruff.info
Raman Spectroscopy Intense band around 1489 cm⁻¹ (C-O stretching) and other characteristic bands at approximately 610, 584, and 558 cm⁻¹. qut.edu.auresearchgate.net
X-ray Diffraction (XRD) Strongest diffraction lines [d-spacing (Å), intensity, (hkl)] at 3.88 (100, 110), 2.50 (30, 120), 2.31 (25, 101), and 1.753 (30, 211). rruff.info

Beyond its role as a degradation product, cupric oxalate is at the forefront of innovative and sustainable strategies for the conservation of copper and bronze artifacts. frontiersin.org A key application is the intentional formation of a stable, protective cupric oxalate layer, often referred to as a "biopatina," on the surface of corroded metal objects. researchgate.net This biopassivation method offers an ecological alternative to traditional conservation treatments that often involve toxic chemicals. frontiersin.org

The process is based on the natural ability of certain fungi, such as Beauveria bassiana and Aspergillus niger, to produce oxalic acid, which then reacts with the unstable corrosion products on the surface of the copper alloy artifact. researchgate.netfrontiersin.org This reaction transforms pulverulent and soluble corrosion products, such as copper chlorides and sulfates that are responsible for "bronze disease," into a dense, insoluble, and chemically stable layer of cupric oxalate. frontiersin.orgbrown.edusemanticscholar.org This newly formed biopatina passivates the surface, halting the active corrosion process and preventing further degradation. researchgate.netfrontiersin.org

The application protocol for this biopassivation treatment has been developed into a ready-to-use kit for conservators. It typically involves applying a gel containing a culture of the selected fungus and a nutrient solution to the corroded surface of the artifact. The object is then kept in a controlled, humid environment for a period to allow the fungus to grow and produce the oxalate layer. The treatment is optimal at around 20°C. researchgate.net

Numerous studies have demonstrated the effectiveness of this biopatina in protecting bronze artifacts. The resulting cupric oxalate layer is not only aesthetically pleasing, often imparting an attractive green color, but also provides significant corrosion resistance. frontiersin.org

Research findings on the performance of biopatina treatments have shown:

Stabilization of Corrosion : The biopassivation process effectively converts unstable corrosion products into a stable copper oxalate layer, inhibiting active corrosion. frontiersin.org

Enhanced Corrosion Resistance : Electrochemical studies have shown that the biopatina-treated surfaces are more stable and less prone to corrosion compared to untreated or artificially patinated surfaces. frontiersin.org

Improved Aesthetics and Durability : The treatment results in a homogenous and aesthetically pleasing appearance. Long-term exposure studies have indicated less chromatic variation compared to traditional protective systems. researchgate.netfrontiersin.org

Environmental Sustainability : This biotechnology-based approach avoids the use of hazardous substances, operating at room temperature and pressure, making it an environmentally friendly conservation method. researchgate.netfrontiersin.org

The following table presents a summary of research findings on the effectiveness of the biopassivation treatment for the conservation of bronze artifacts.

ParameterObservation/ResultSignificance in ConservationReferences
Corrosion Inhibition Conversion of unstable copper hydroxychlorides to stable copper oxalates.Halts the progression of "bronze disease" and stabilizes the artifact. frontiersin.orgbrown.edu
Electrochemical Stability Treated areas show stable corrosiveness in electrochemical measurements after 24 months of outdoor exposure.Indicates long-term protection against environmental degradation. frontiersin.org
Chromatic Variation Less chromatic variation observed in biopatina-treated surfaces compared to traditional protective systems after natural aging.Preserves the aesthetic integrity of the artifact over time. researchgate.netfrontiersin.org
Environmental Impact The treatment is based on a biological process and avoids the use of toxic chemicals.Provides a "green" and sustainable alternative to conventional conservation methods. researchgate.netfrontiersin.org

Vii. Interdisciplinary Research on Cupric Oxalate

Environmental Atmospheric Chemistry and Aerosol Studies

Cupric oxalate (B1200264) is a subject of interest in environmental science, particularly in the study of atmospheric aerosols. Oxalate is the most prevalent dicarboxylic acid found in atmospheric particles and can influence the formation of clouds and the Earth's radiation balance. mdpi.com The interaction of oxalate with metals like copper within these aerosols is crucial to understanding their chemical and physical properties.

Atmospheric aerosols are complex mixtures of various components. Oxalic acid in these particles is frequently found not as a free acid but complexed with metals. copernicus.orgcopernicus.org Studies have shown that a significant portion of oxalate-containing particles is internally mixed with heavy metals. mdpi.com

Research conducted at coastal and suburban sites in North China revealed that oxalate was present in 6.3% and 12.3% of the total particles by number, respectively. mdpi.com Within these oxalate-containing particles, a notable fraction was associated with heavy metals (HM), originating from sources like industrial emissions. mdpi.com Specifically, Cu-rich particles were identified as a component of these oxalate-HM related particles. mdpi.com The formation of metal oxalate complexes, such as those with copper, calcium, and zinc, is significant because it alters the properties of the aerosol. copernicus.orgcopernicus.org While oxalic acid is hygroscopic and can enhance the ability of aerosol particles to act as cloud condensation nuclei (CCN), its metal complexes are often not hygroscopic, which can reduce the CCN activity of the particles. copernicus.orgcopernicus.org

A study in the Pearl River Delta region of China also found that oxalic acid was internally mixed with heavy metal (HM) particles, among other types. researchgate.net This internal mixing suggests that chemical reactions involving these components occur within the aerosol particles themselves. researchgate.net

Table 1: Mixing States of Oxalate-Containing Particles in North China
SitePercentage of Total Particles Containing OxalatePercentage of Oxalate Particles Associated with Heavy Metals (HMs)
Coastal (LQH)6.3%30.1%
Suburban (OUC)12.3%25.3%
Data sourced from a study on atmospheric particles at coastal and suburban sites. mdpi.com

Transition metals, including copper and iron, play a critical role in both the creation and destruction of oxalate in atmospheric aerosols. mdpi.comacs.org These metals can participate in Fenton-like chemistry, which involves the generation of highly reactive hydroxyl (•OH) radicals. mdpi.comresearchgate.net These radicals can then oxidize organic precursor compounds present in the aerosol's aqueous phase, leading to the formation of oxalic acid. mdpi.comresearchgate.net

The presence of heavy metals like copper can therefore promote the in-situ formation of oxalate within aerosol particles. researchgate.net One proposed mechanism involves the products of photochemical oxidation of volatile organic compounds (VOCs) partitioning into the aqueous phase of heavy metal-containing particles, followed by multi-step oxidation by •OH radicals to form oxalic acid. researchgate.net

Bioinorganic Chemistry and Metal-Protein Interactions

In the realm of bioinorganic chemistry, copper(II) complexes, including those with oxalate, are of interest for their potential applications in the synthesis of metallodrugs and their roles in biological systems. nih.gov The interaction between metal ions like copper and proteins is fundamental to many biological processes, from enzymatic catalysis to metal homeostasis. mdpi.com

Copper is an essential element for living organisms, and copper-binding proteins are involved in processes ranging from electron transfer to the oxidation of various substrates. mdpi.com The transfer of metal ions between proteins often involves the formation of transient adducts where the metal ion itself acts as a bridge, coordinating with residues from both interacting proteins. nih.govresearchgate.net

Research has demonstrated the ability of binuclear copper complexes to facilitate the conversion of carbon dioxide into oxalate under mild conditions. sfu.canih.gov In these systems, a copper(II) complex is first reduced to copper(I). This reduced complex then selectively reacts with CO2, fixing it into an oxalate ion that bridges the two copper atoms. sfu.canih.gov This process is significant as it mimics biological carbon fixation pathways and presents a potential method for converting an environmental pollutant into a useful organic compound. nih.gov

Furthermore, some enzymes have specific interactions with metal-oxalate complexes. For instance, the MncA protein, a manganese-dependent enzyme, exhibits oxalate decarboxylase activity, breaking down oxalate. nih.gov Interestingly, while MncA prefers to bind copper over manganese in vitro, it folds and traps manganese within the cell to maintain its specific function, illustrating the intricate regulation of metal-protein interactions in biology. nih.gov The study of how copper and other metals interact with proteins and ligands like oxalate provides crucial insights into cellular metal regulation, enzyme function, and the development of new chemical processes. nih.govsfu.ca

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling cupric oxalate in laboratory settings?

  • Methodological Answer : Researchers must prioritize engineering controls (e.g., local exhaust ventilation) and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Emergency eyewash stations and showers should be accessible. Contaminated clothing must be removed immediately and laundered separately . Acute exposure requires prompt decontamination:

  • Skin/eye contact : Rinse with water for ≥15 minutes; seek medical attention.
  • Inhalation : Move to fresh air; monitor for respiratory irritation.
  • Ingestion : Do not induce vomiting; rinse mouth and consult a physician.
  • Chronic exposure : Monitor for liver toxicity and skin allergies, as repeated contact may cause sensitization .

Q. How can researchers ensure reproducibility when synthesizing cupric oxalate?

  • Methodological Answer : Document precise synthesis conditions (e.g., stoichiometric ratios of copper salts and oxalic acid, pH, temperature). Use standardized characterization techniques:

  • Purity analysis : X-ray diffraction (XRD) to confirm crystal structure.
  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Elemental analysis (e.g., ICP-OES) to verify Cu²⁺ content.
    Include detailed protocols for washing/precipitating the compound to avoid impurities .

Q. What are the key parameters for characterizing cupric oxalate’s physicochemical properties?

  • Methodological Answer :

Property Technique Key Parameters
Crystal structureXRDLattice constants, space group
Thermal stabilityTGA/DSCDecomposition onset temperature, enthalpy
SolubilityGravimetric analysisSolubility product (Ksp) in aqueous media
Surface morphologySEM/TEMParticle size, aggregation behavior
Reference baseline data from peer-reviewed studies to validate results .

Advanced Research Questions

Q. How can the PICOT framework guide hypothesis-driven studies on cupric oxalate’s catalytic mechanisms?

  • Methodological Answer : Apply the PICOT structure to define:

  • Population : Reaction systems (e.g., organic oxidation reactions).
  • Intervention : Cupric oxalate as a catalyst under controlled conditions (pH, solvent).
  • Comparison : Alternative catalysts (e.g., CuO, CuSO₄).
  • Outcome : Catalytic efficiency (turnover frequency, selectivity).
  • Time : Reaction kinetics over defined intervals.
    Design experiments to isolate variables (e.g., ligand effects, redox activity) and use statistical tools (ANOVA) to analyze significance .

Q. What methodologies resolve contradictions in reported thermodynamic stability data for cupric oxalate?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to identify methodological discrepancies. Key steps:

  • Data extraction : Tabulate reported Ksp values, synthesis conditions, and analytical methods.
  • Bias assessment : Evaluate studies for incomplete characterization (e.g., unaccounted hydration states).
  • Replication : Reproduce high-variance experiments with controlled humidity and inert atmospheres.
    Use meta-analysis to quantify uncertainty and identify consensus values .

Q. How can in situ spectroscopic techniques elucidate cupric oxalate’s role in photodegradation processes?

  • Methodological Answer : Deploy time-resolved techniques:

  • FTIR/Raman spectroscopy : Monitor real-time ligand coordination changes during UV exposure.
  • XAS (X-ray absorption spectroscopy) : Track Cu oxidation states and local structural dynamics.
  • EPR spectroscopy : Detect radical species formation.
    Couple with DFT calculations to model reaction pathways and validate experimental observations .

Data Analysis and Reporting

Q. What statistical approaches are optimal for analyzing cupric oxalate’s dose-response effects in biological studies?

  • Methodological Answer : For cytotoxicity assays (e.g., cell viability post-exposure):

  • Non-linear regression : Fit dose-response curves (e.g., Hill equation) to calculate IC₅₀ values.
  • ANCOVA : Adjust for covariates like cell passage number or incubation time.
    Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .

Q. How should researchers document cupric oxalate’s hazards in compliance with OECD guidelines?

  • Methodological Answer : Include:

  • GHS classification : Skin irritation (Category 2), acute toxicity (Oral Category 4).
  • Exposure limits : OSHA PEL (TWA 0.1 mg/m³ for Cu compounds).
  • Ecotoxicity data : Daphnia magna LC₅₀ values (if available).
    Use Safety Data Sheets (SDS) templates aligned with Regulation (EC) No 1272/2008 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.